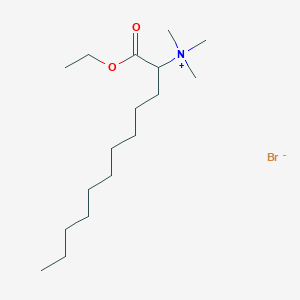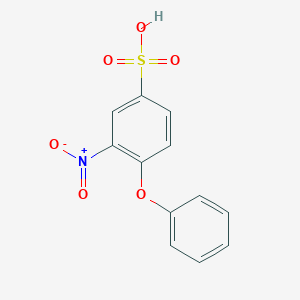
N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound. It belongs to the class of furan carboxamides, which are known for their diverse biological activities. This compound is characterized by the presence of chloro and methoxy substituents on the phenyl rings, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 3-chloro-2-methylaniline, under suitable conditions.
Substitution reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of diseases.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Interaction with receptors: It could bind to cellular receptors, modulating signal transduction pathways.
Influence on gene expression: The compound might affect the expression of certain genes, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chloro-2-methylphenyl)furan-2-carboxamide: Lacks the additional chloro and methoxy groups.
N-(3-Chloro-4-methoxyphenyl)furan-2-carboxamide: Lacks the 3-chloro-2-methylphenyl group.
N-(3-Chloro-2-methylphenyl)-5-phenylfuran-2-carboxamide: Lacks the 3-chloro-4-methoxyphenyl group.
Uniqueness
The presence of both chloro and methoxy groups on the phenyl rings of N-(3-Chloro-2-methylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide may confer unique chemical and biological properties, such as increased reactivity or enhanced biological activity.
Eigenschaften
CAS-Nummer |
853333-71-8 |
|---|---|
Molekularformel |
C19H15Cl2NO3 |
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
5-(3-chloro-4-methoxyphenyl)-N-(3-chloro-2-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO3/c1-11-13(20)4-3-5-15(11)22-19(23)18-9-8-16(25-18)12-6-7-17(24-2)14(21)10-12/h3-10H,1-2H3,(H,22,23) |
InChI-Schlüssel |
GKDQYKHJKVYMCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


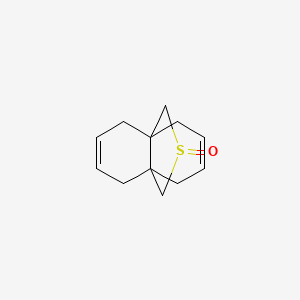
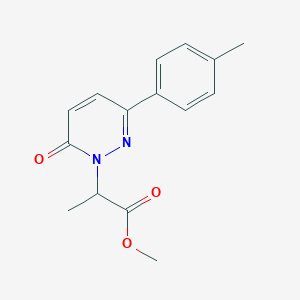
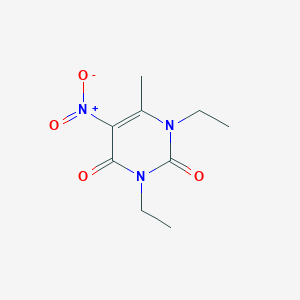

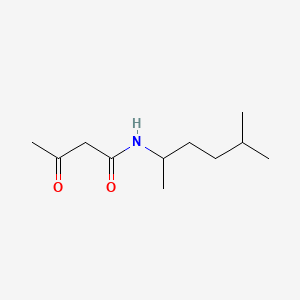


![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)

![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)

![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)
